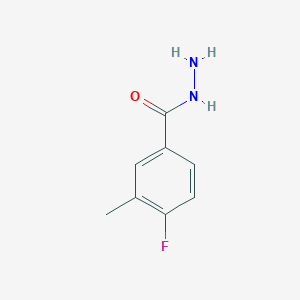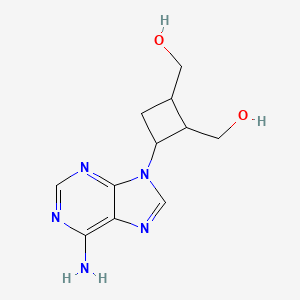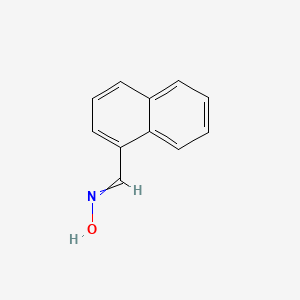
1-Naphthaldehyde oxime
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Naphthaldehyde oxime is an organic compound derived from 1-naphthalenecarboxaldehyde. It is characterized by the presence of an oxime functional group (-C=N-OH) attached to the naphthalene ring. This compound is known for its stability and versatility in various chemical reactions, making it valuable in scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Naphthaldehyde oxime can be synthesized through the reaction of 1-naphthalenecarboxaldehyde with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction typically occurs in an aqueous or alcoholic medium at elevated temperatures to facilitate the formation of the oxime group .
Industrial Production Methods: Industrial production of oximes often involves the use of catalysts to enhance reaction efficiency. For example, calcium oxide (CaO) has been used as a mild and versatile reagent for the preparation of oximes from aldehydes and ketones . This method offers high yields and can be adapted for large-scale production.
Chemical Reactions Analysis
Types of Reactions: 1-Naphthaldehyde oxime undergoes various chemical reactions, including:
Oxidation: The oxime group can be oxidized to form nitrile oxides, which are useful intermediates in organic synthesis.
Reduction: Reduction of the oxime group can yield the corresponding amine.
Substitution: The oxime group can participate in nucleophilic substitution reactions, forming new carbon-nitrogen bonds.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can react with the oxime group under mild conditions.
Major Products Formed:
- Various substituted derivatives from nucleophilic substitution reactions.
Nitrile oxides: from oxidation.
Amines: from reduction.
Scientific Research Applications
1-Naphthaldehyde oxime has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: Oxime derivatives are explored for their potential as enzyme inhibitors and bioactive compounds.
Medicine: Some oxime compounds exhibit anticancer properties and are studied for their therapeutic potential.
Industry: Oximes are used in the production of polymers, resins, and other industrial materials.
Mechanism of Action
The mechanism of action of 1-naphthalenecarboxaldehyde, oxime involves its ability to form stable complexes with various molecular targets. The oxime group can interact with metal ions, enzymes, and other biomolecules, modulating their activity. This interaction often involves the formation of hydrogen bonds and coordination complexes, which can alter the function of the target molecules .
Comparison with Similar Compounds
- 2-Naphthalenecarboxaldehyde, oxime
- Benzaldehyde oxime
- Acetophenone oxime
Comparison: 1-Naphthaldehyde oxime is unique due to its naphthalene ring structure, which imparts distinct chemical properties compared to other oximes. For instance, the aromaticity of the naphthalene ring enhances the stability and reactivity of the oxime group, making it more suitable for specific applications in organic synthesis and material science .
Properties
Molecular Formula |
C11H9NO |
|---|---|
Molecular Weight |
171.19 g/mol |
IUPAC Name |
N-(naphthalen-1-ylmethylidene)hydroxylamine |
InChI |
InChI=1S/C11H9NO/c13-12-8-10-6-3-5-9-4-1-2-7-11(9)10/h1-8,13H |
InChI Key |
FCTGROAUXINHMH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C=NO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


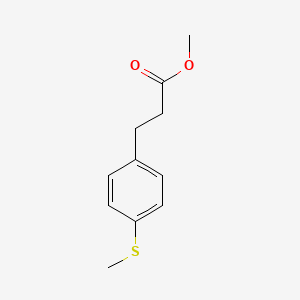
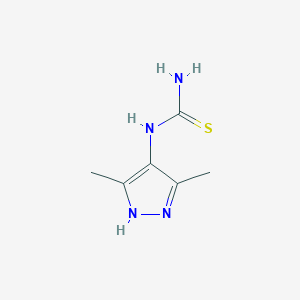
![4-{2-[4-(Propan-2-yl)piperazin-1-yl]pyrimidin-5-yl}benzonitrile](/img/structure/B8695464.png)
![5-(4-fluorophenyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B8695467.png)

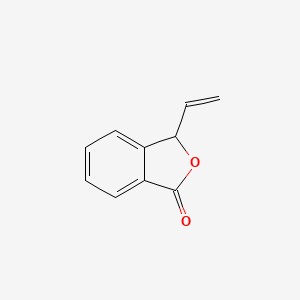
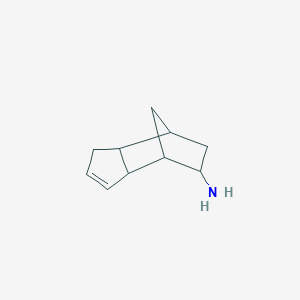
![[1-(4-Amino-2-chlorophenyl)pyrrolidin-3-yl]dimethylamine](/img/structure/B8695492.png)
![N-{4-[4-(2,4-dimethylphenyl)piperazine-1-carbonyl]phenyl}acetamide](/img/structure/B8695507.png)
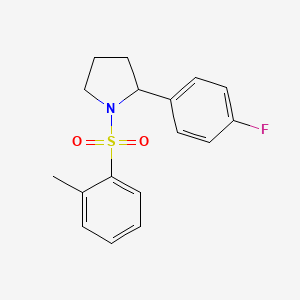
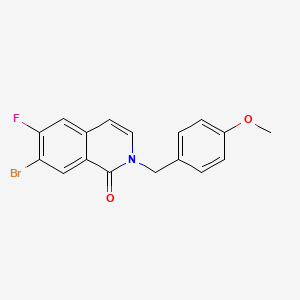
![(R)-9-(4-(1-(dimethylamino)propan-2-yl)phenyl)-8-hydroxythieno[2,3-c]quinolin-4(5H)-one Hydrochloride](/img/structure/B8695547.png)
